An In-Depth Technical Guide to 2-Bromo-1H-indene-1,3(2H)-dione: Properties, Synthesis, and Reactivity for the Research Scientist
An In-Depth Technical Guide to 2-Bromo-1H-indene-1,3(2H)-dione: Properties, Synthesis, and Reactivity for the Research Scientist
This guide provides a comprehensive technical overview of 2-Bromo-1H-indene-1,3(2H)-dione, a versatile synthetic intermediate with significant potential in pharmaceutical and materials science research. We will delve into its core chemical and physical properties, provide detailed protocols for its synthesis and handling, and explore its reactivity, particularly with nucleophiles, which underpins its utility in the construction of complex molecular architectures.
Core Molecular and Physical Characteristics
2-Bromo-1H-indene-1,3(2H)-dione, also known as 2-bromo-1,3-indandione, is a halogenated derivative of 1,3-indandione. The introduction of a bromine atom at the C-2 position significantly influences its reactivity, making it a valuable electrophilic building block.
Table 1: Physicochemical Properties of 2-Bromo-1H-indene-1,3(2H)-dione
| Property | Value | Source(s) |
| CAS Number | 7319-63-3 | [1][2][3] |
| Molecular Formula | C₉H₅BrO₂ | [2][3] |
| Molecular Weight | 225.04 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 118-120 °C | |
| Purity | Typically ≥96% | [1] |
| Solubility | Soluble in various organic solvents. |
Synthesis of 2-Bromo-1H-indene-1,3(2H)-dione: A Step-by-Step Protocol
The most common and efficient method for the synthesis of 2-Bromo-1H-indene-1,3(2H)-dione is the direct bromination of 1,3-indandione. The active methylene group at the C-2 position is readily halogenated.
Experimental Protocol: Bromination of 1,3-Indandione
This protocol outlines a standard laboratory procedure for the synthesis of 2-Bromo-1H-indene-1,3(2H)-dione.
Materials:
-
1,3-Indandione
-
Bromine (Br₂)
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Chloroform (CHCl₃) or other suitable solvent
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
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Magnetic stirrer and stir bar
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Ice bath
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Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,3-indandione in a suitable solvent like chloroform. Cool the solution in an ice bath.
-
Addition of Bromine: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled and stirring solution of 1,3-indandione. The addition should be dropwise to control the reaction temperature and prevent the formation of di-brominated byproducts.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-Bromo-1H-indene-1,3(2H)-dione.
Diagram 1: Synthesis of 2-Bromo-1H-indene-1,3(2H)-dione
Caption: Synthetic route to 2-Bromo-1H-indene-1,3(2H)-dione.
Spectroscopic Characterization
Accurate characterization of 2-Bromo-1H-indene-1,3(2H)-dione is crucial for its use in further synthetic applications. Below are the expected spectroscopic data based on its structure and data from related compounds.
Table 2: Spectroscopic Data for 2-Bromo-1H-indene-1,3(2H)-dione
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplet, ~7.8-8.1 ppm), Methine proton at C2 (singlet, ~4.5-5.0 ppm). The exact chemical shift of the C2 proton can vary depending on the solvent. |
| ¹³C NMR | Carbonyl carbons (~190-200 ppm), Aromatic carbons (~120-140 ppm), C2 carbon bearing bromine (~40-50 ppm). |
| FT-IR (cm⁻¹) | Strong C=O stretching vibrations for the dione (~1700-1740 cm⁻¹), Aromatic C-H stretching (~3050-3100 cm⁻¹), C-Br stretching (~500-600 cm⁻¹). |
| Mass Spec. | Molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[4] |
Experimental Protocol for Spectroscopic Analysis
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
FT-IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
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Mass Spectrometry: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
Reactivity and Mechanistic Insights
The chemical reactivity of 2-Bromo-1H-indene-1,3(2H)-dione is dominated by the electrophilic nature of the carbon atom at the C-2 position. This is due to the electron-withdrawing effects of the adjacent carbonyl groups and the bromine atom.
Nucleophilic Substitution Reactions
2-Bromo-1H-indene-1,3(2H)-dione readily undergoes nucleophilic substitution reactions, typically following an Sₙ2 mechanism. A wide range of nucleophiles can displace the bromide ion, leading to the formation of various 2-substituted-1,3-indandione derivatives.
Diagram 2: General Mechanism of Nucleophilic Substitution
Caption: Sₙ2 reaction of 2-Bromo-1,3-indandione with a nucleophile.
This reactivity is the foundation for its use in the synthesis of a diverse array of heterocyclic compounds and other functionalized molecules.
Applications in Research and Development
The unique chemical properties of 2-Bromo-1H-indene-1,3(2H)-dione make it a valuable precursor in several areas of research:
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Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. The indandione scaffold is present in a number of pharmacologically active molecules.
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Materials Science: The reactivity of the C-Br bond allows for the introduction of various functional groups, enabling the synthesis of novel organic materials with tailored electronic and optical properties.
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Antimicrobial Research: Derivatives of bromo-indandiones are being investigated for their potential antimicrobial and antifungal properties.
Safety and Handling
As with all halogenated organic compounds, 2-Bromo-1H-indene-1,3(2H)-dione should be handled with appropriate safety precautions.
Hazard Statements:
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Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
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May cause respiratory irritation (H335).[1]
Precautionary Measures:
-
Wear protective gloves, protective clothing, and eye/face protection.[5]
-
Use only in a well-ventilated area.[5]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
Store in a tightly closed container in a dry and well-ventilated place.[5]
For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Bromo-1H-indene-1,3(2H)-dione is a highly versatile and reactive intermediate that holds significant promise for advancements in drug discovery and materials science. Its synthesis is straightforward, and its reactivity is well-defined, making it an attractive building block for the creation of novel and complex molecules. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe utilization in a research setting.
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2-bromoindene-1,3-dione | CAS#:7319-63-3. Chemsrc. (URL: [Link])
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13C NMR Spectroscopy: Quick Introduction (Part 1). YouTube. (URL: [Link])
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2-Bromo-1,3-indandione. CHEMICAL POINT. (URL: [Link])
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SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])
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Bromo pattern in Mass Spectrometry. YouTube. (URL: [Link])
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